3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC14643306
Molecular Formula: C5H3BrF2N2O2
Molecular Weight: 240.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3BrF2N2O2 |
|---|---|
| Molecular Weight | 240.99 g/mol |
| IUPAC Name | 5-bromo-2-(difluoromethyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C5H3BrF2N2O2/c6-3-1-2(4(11)12)10(9-3)5(7)8/h1,5H,(H,11,12) |
| Standard InChI Key | ANCMLPAONNJVGJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N(N=C1Br)C(F)F)C(=O)O |
Introduction
Structural and Physicochemical Properties
The compound’s structure combines electrophilic (bromine) and electron-withdrawing (difluoromethyl, carboxylic acid) groups, creating a versatile scaffold for further functionalization. Key physicochemical properties, as reported by ChemBK , include:
| Property | Value |
|---|---|
| Density | |
| Boiling Point | 330.2 \pm 42.0 \, ^\circ\text{C} |
| pKa |
The low pKa suggests strong acidity at the carboxylic acid group, enabling salt formation or coordination chemistry. Predicted boiling points indicate thermal stability under standard synthetic conditions .
Synthetic Routes and Optimization
Bromination and Diazotization Strategies
A patent by CN111303035A outlines a methodology for analogous pyrazole-4-carboxylic acids, offering insights into bromination and difluoromethylation steps. While the target compound differs in substitution patterns, key steps include:
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Bromination: Reacting aminopyrazole precursors with bromine or iodine at low temperatures (0–15°C) to achieve regioselective halogenation. For example, 1,3-dimethylpyrazole reacts with bromine in ethanol to yield 4-bromo-1-methyl-1H-pyrazol-3-amine with 89.4% GC yield .
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Diazotization and Coupling: Diazonium salts generated from brominated intermediates react with potassium difluoromethyl trifluoroborate () in the presence of cuprous oxide () as a catalyst. This step introduces the difluoromethyl group via Sandmeyer-type reactions .
Applications in Chemical Research
Agrochemical Development
Difluoromethyl groups improve metabolic stability and bioavailability in agrochemicals. The compound’s carboxylic acid moiety allows conjugation to amine-containing pesticides, as seen in derivatives of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate .
Future Directions
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Synthetic Optimization: Scaling the Grignard-carboxylation step while maintaining regioselectivity.
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Biological Screening: Evaluating DHODH inhibition or antifibrotic activity, as seen in related pyrazoles.
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Materials Science: Exploiting the compound’s electronic properties for organic semiconductors or metal-organic frameworks (MOFs).
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